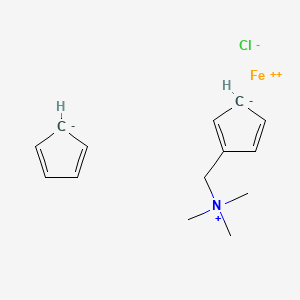

(Ferrocenylmethyl)trimethylammonium chloride

概要

説明

(Ferrocenylmethyl)trimethylammonium chloride is a molecule that can be used to produce 5-hydroxymethylfurfural from glycol ethers . It has been shown to have sustainable reactions under electrolysis conditions, and it can be used as an alternative to viologens . It is also a promising cathode material for aqueous organic redox flow batteries (AORFBs) towards scalable energy storage .

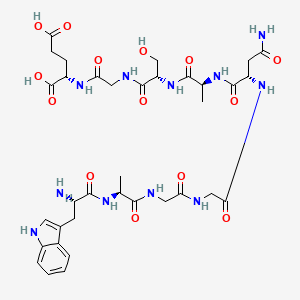

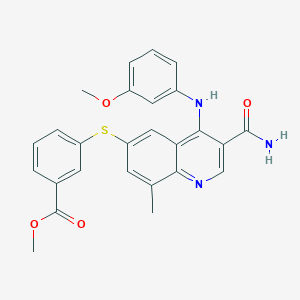

Molecular Structure Analysis

The molecular formula of this compound is C14H20ClFeN . Its molecular weight is 293.62 . The crystal data suggests that it forms a monoclinic structure .Chemical Reactions Analysis

This compound is used in aqueous redox flow batteries. UV-Vis and gas chromatography studies confirmed the thermal and photolytic Cx -Cp − ligand dissociation decomposition pathways of both discharged and charged states of this compound .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用

Electrochemical Sensing

(Ferrocenylmethyl)trimethylammonium cation is notable for its ability to electrochemically sense dihydrogen phosphate and ATP anions in organic electrolytes. This is made possible due to strong ion-pairing interactions that are reinforced following its oxidation to the ferrocinium form, allowing clear two-wave voltammetry features for amperometric titration by this derivative of ferrocene (Reynes et al., 2002).

Synthesis of Ferrocenylmethyl Frameworks

This compound is used in procedures to attach ferrocenylmethyl frameworks to secondary amines, highlighting its importance in the synthesis of complex organic molecules (Blake et al., 2004).

Magnetic Studies

In the study of ferrous trimethylammonium chloride (FeTAC), a member of compounds consisting of chains of bihalide-bridged metal ions, it's shown to order three-dimensionally with specific magnetic properties. This demonstrates its relevance in magnetic studies and material science (Rosov et al., 1993).

Hydrolysis and Formation of Derivatives

The hydrolysis of (ferrocenylmethyl)trimethylammonium iodide leads to the formation of known compounds like hydroxymethylferrocene and bis(ferrocenylmethyl) ether. These reactions are crucial for understanding the chemical behavior and potential applications of ferrocenyl compounds (Gasser et al., 2007).

Electrochemical Behavior in Complexation

Electrochemical studies reveal that (ferrocenylmethyl)trimethylammonium hexafluorophosphate exhibits typical reversible one-electron transfer behavior. The interaction with β-cyclodextrin affects its electrochemical behavior, indicating its potential in chemical sensing and electrochemical applications (Coutouli-argyropoulou et al., 1999).

Electron Transfer Reactions in Clays

A series of ferrocenyl surfactants, including (ferrocenylmethyl)trimethylammonium, was used to study electron transfer reactions in clay minerals. This highlights its utility in understanding electron transfer mechanisms in environmental contexts (Swearingen et al., 2004).

Formation of Inclusion Complexes

The formation of highly stable inclusion complexes between cucurbit[7]uril and (ferrocenylmethyl)trimethylammonium, among others, was investigated. The study of these complexes is crucial in the field of supramolecular chemistry (Cui et al., 2009).

作用機序

In the case of (Ferrocenylmethyl)trimethylammonium chloride, the electron-donating group strengthens the coordination between the ligand and the Fe 3+ or Fe 2+ center and thus mitigates the ligand-dissociation degradation . This results in improved cycling stability in both half-cell and full-cell flow batteries .

Safety and Hazards

生化学分析

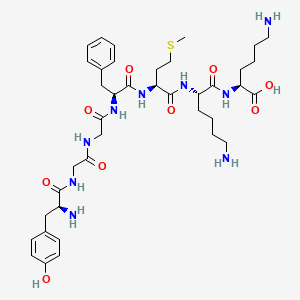

Biochemical Properties

(Ferrocenylmethyl)trimethylammonium chloride plays a crucial role in biochemical reactions, particularly in the context of redox reactions. The ferrocene moiety can undergo reversible oxidation and reduction, which is essential for its function as an electron transfer agent. This compound interacts with various enzymes and proteins, including cytochrome c and other redox-active proteins, facilitating electron transfer processes. The nature of these interactions is primarily electrostatic, given the charged trimethylammonium group, which enhances its binding affinity to negatively charged biomolecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, particularly those involving redox-sensitive proteins. This compound can alter gene expression by affecting transcription factors that are sensitive to redox changes. Additionally, this compound impacts cellular metabolism by participating in redox reactions that are crucial for metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to undergo reversible redox reactions. This property allows it to act as an electron donor or acceptor, depending on the cellular environment. It binds to redox-active sites on enzymes and proteins, facilitating or inhibiting their activity. For instance, it can inhibit enzymes that are sensitive to oxidative stress by donating electrons, thereby reducing oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under dry conditions but can degrade in the presence of moisture or light. Long-term studies have shown that its effects on cellular function can diminish over time due to gradual degradation, which reduces its efficacy in redox reactions .

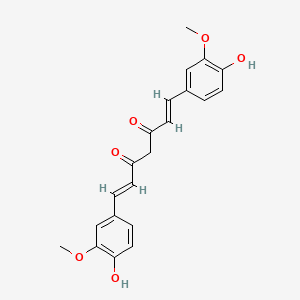

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox metabolism. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, influencing metabolic flux and the levels of reactive oxygen species. These interactions are crucial for maintaining cellular redox homeostasis and preventing oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding to cellular membranes. Its charged nature facilitates its movement across cell membranes via electrostatic interactions. This compound tends to accumulate in regions with high metabolic activity, such as mitochondria, where it can exert its redox-modulating effects .

特性

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.C5H5.ClH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQIXUCSDNCTDO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Cl-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClFeN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83617-79-2 | |

| Record name | (Ferrocenylmethyl)trimethylammonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

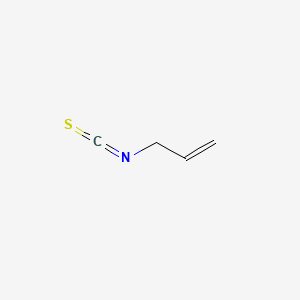

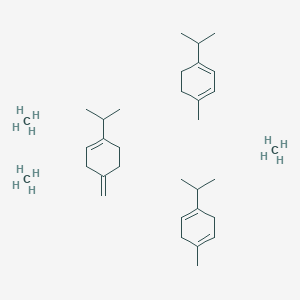

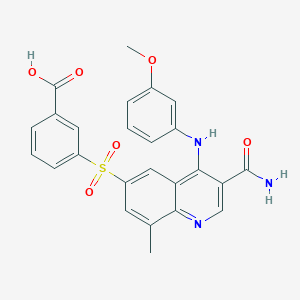

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。